

ONO-3805: A Technical Overview of its Biological Activity and Therapeutic Target

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For the attention of: Researchers, scientists, and drug development professionals.

This document provides a detailed technical guide on the biological activity and therapeutic target of **ONO-3805**, a non-steroidal inhibitor of 5α -reductase. Due to the limited availability of specific public data on **ONO-3805**, this guide synthesizes the existing information and presents it in the context of established methodologies for evaluating 5α -reductase inhibitors.

Core Concepts: Biological Activity and Target

ONO-3805 is identified as a non-steroidal inhibitor of 5α-reductase.[1][2][3][4][5][6][7] This enzyme is responsible for the conversion of testosterone into the more potent androgen, dihydrotestosterone (DHT). The inhibition of this conversion is the primary biological activity of **ONO-3805**, which has been explored for its potential therapeutic effects in androgendependent conditions such as benign prostatic hyperplasia (BPH).[1][5][7]

Quantitative Data

Exhaustive searches for specific quantitative data for **ONO-3805**, such as IC50, Ki, or EC50 values, did not yield any publicly available information. The compound is consistently referred to as an "early lead compound," suggesting that detailed characterization data may not have been widely published.[1][5][7]

For context, a summary of available qualitative information is presented below.

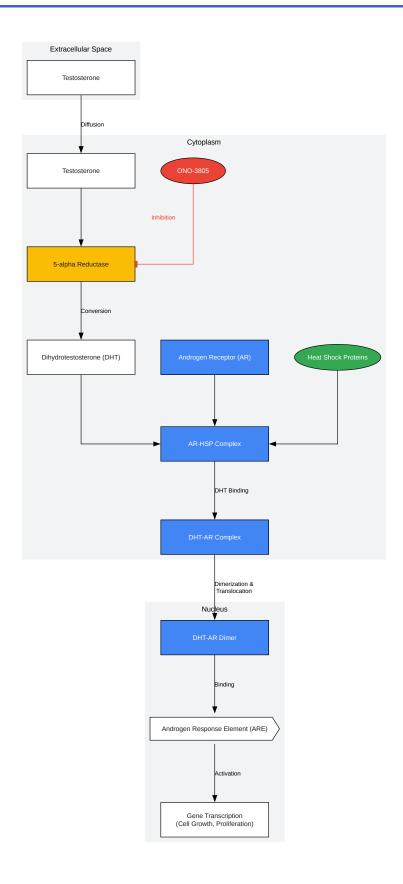


Parameter	Description	Source
Compound Name	ONO-3805	[1][2][3][4][5][6][7]
Target	5α-reductase	[1][2][3][5][7]
Mechanism of Action	Inhibition of the conversion of testosterone to dihydrotestosterone	[1][5][7]
Chemical Nature	Non-steroidal	[1][2][3][6]
Therapeutic Potential	Benign Prostatic Hyperplasia (BPH)	[1][5][7]

Signaling Pathway Inhibition

ONO-3805 exerts its effect by intervening in the androgen signaling pathway. In target tissues, testosterone is converted by 5α -reductase to DHT. DHT has a higher affinity for the androgen receptor (AR) than testosterone. The binding of DHT to the AR leads to a conformational change, dissociation from heat shock proteins, dimerization, and translocation to the nucleus. Inside the nucleus, the DHT-AR complex binds to androgen response elements (AREs) on the DNA, leading to the transcription of genes that regulate cell growth and proliferation in androgen-sensitive tissues like the prostate. By inhibiting 5α -reductase, **ONO-3805** reduces the levels of DHT, thereby attenuating this signaling cascade.





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Caption: Androgen signaling pathway and the inhibitory action of ONO-3805.



Experimental Protocols

While a specific protocol for **ONO-3805** is not available, the following is a representative methodology for an in vitro 5α -reductase inhibition assay using rat liver microsomes, a common method for evaluating inhibitors.

Objective: To determine the inhibitory activity of a test compound (e.g., **ONO-3805**) on the conversion of testosterone to dihydrotestosterone by 5α -reductase.

Materials:

- Rat liver microsomes (as a source of 5α-reductase)
- Testosterone
- NADPH (cofactor)
- Test compound (ONO-3805)
- Finasteride (positive control)
- Buffer solution (e.g., 40 mM potassium phosphate buffer, pH 6.5)
- Quenching solution (e.g., ethyl acetate or other organic solvent)
- Internal standard for chromatography
- High-performance liquid chromatography (HPLC) system with a UV or mass spectrometry detector

Procedure:

- Preparation of Reagents:
 - Prepare a stock solution of the test compound and positive control (Finasteride) in a suitable solvent (e.g., DMSO).
 - Prepare working solutions of testosterone and NADPH in the buffer.



 Prepare the rat liver microsome suspension in the buffer to a predetermined protein concentration.

Enzyme Assay:

- In a microcentrifuge tube, add the buffer solution, the test compound at various concentrations (or vehicle for control), and the rat liver microsome suspension.
- Pre-incubate the mixture at 37°C for 5-10 minutes.
- Initiate the enzymatic reaction by adding testosterone and NADPH.
- Incubate the reaction mixture at 37°C for a specified time (e.g., 30-60 minutes).
- Reaction Termination and Extraction:
 - Stop the reaction by adding a quenching solution (e.g., 2 volumes of ice-cold ethyl acetate) containing an internal standard.
 - Vortex vigorously to extract the steroids into the organic phase.
 - Centrifuge to separate the aqueous and organic layers.
 - Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.

Analysis:

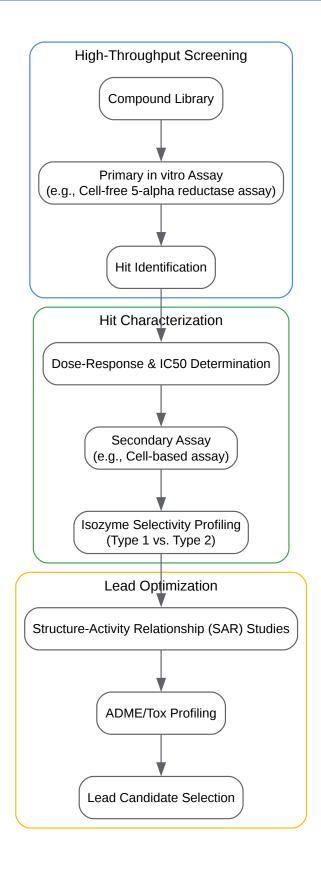
- Reconstitute the dried extract in the mobile phase for HPLC analysis.
- Analyze the sample by HPLC to separate and quantify testosterone and the product, dihydrotestosterone.
- The percentage of inhibition is calculated by comparing the amount of DHT formed in the presence of the test compound to the amount formed in the vehicle control.
- IC50 values are determined by plotting the percentage of inhibition against the logarithm of the test compound concentration and fitting the data to a dose-response curve.



Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the discovery and initial characterization of a 5α -reductase inhibitor.





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Caption: Generalized workflow for 5α -reductase inhibitor discovery.



Conclusion

ONO-3805 is a non-steroidal inhibitor of 5α -reductase, a key enzyme in androgen metabolism. While it has been identified as a promising early lead compound for conditions like BPH, detailed public data on its quantitative activity and specific experimental validation are scarce. The information and representative protocols provided in this guide are intended to offer a foundational understanding for researchers in the field of drug development and endocrinology. Further investigation into proprietary or non-public data would be necessary for a more comprehensive evaluation of **ONO-3805**.

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